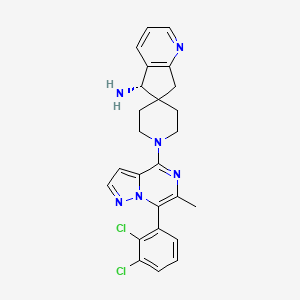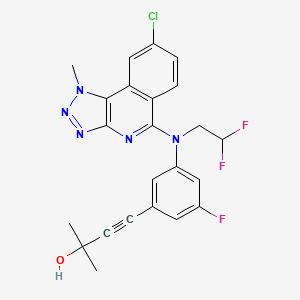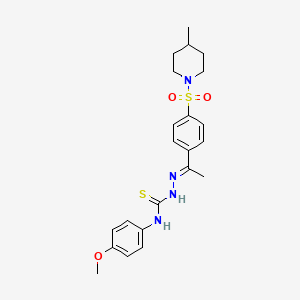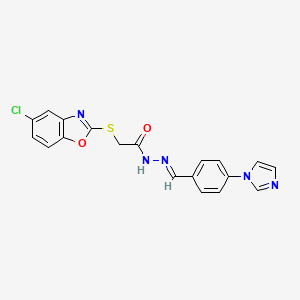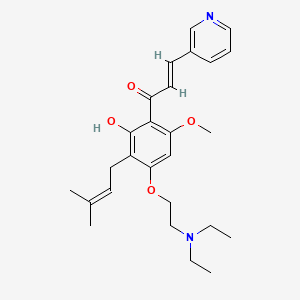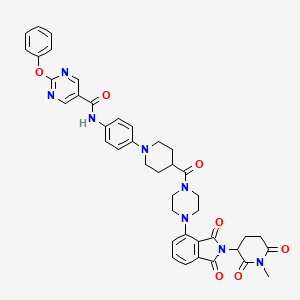
Srctide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Srctide is a biologically active peptide that serves as a substrate for various protein kinases. It is composed of a sequence of amino acids: Glycine, Glutamic acid, Glutamic acid, Proline, Leucine, Tyrosine, Tryptophan, Serine, Phenylalanine, Proline, Alanine, Lysine, Lysine, Lysine, and an amidated C-terminus . This peptide is utilized in biochemical research to study kinase activity and signaling pathways.
準備方法
Synthetic Routes and Reaction Conditions
Srctide is synthesized using solid-phase peptide synthesis (SPPS), a method that allows the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process involves the following steps:
Coupling: Each amino acid is coupled to the resin-bound peptide chain using activating agents like carbodiimides.
Deprotection: The temporary protecting groups on the amino acids are removed to allow the next amino acid to be added.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to increase efficiency and yield. The process is optimized to ensure high purity and consistency, which is crucial for research applications .
化学反応の分析
Types of Reactions
Srctide primarily undergoes phosphorylation reactions catalyzed by protein kinases. These reactions involve the transfer of a phosphate group from ATP to the tyrosine residue in the peptide sequence .
Common Reagents and Conditions
Reagents: ATP, protein kinases (e.g., Src kinase)
Conditions: Aqueous buffer solutions, physiological pH, and temperature conditions suitable for enzyme activity.
Major Products
The major product of the phosphorylation reaction is the phosphorylated form of this compound, which can be analyzed using techniques like mass spectrometry and liquid chromatography .
科学的研究の応用
Srctide is widely used in scientific research to study kinase activity and signaling pathways. Its applications include:
Biochemistry: Investigating the specificity and kinetics of kinase-substrate interactions.
Cell Biology: Studying the role of phosphorylation in cellular signaling and regulation.
Medicine: Screening for kinase inhibitors as potential therapeutic agents for diseases like cancer.
Industry: Developing assays for high-throughput screening of kinase activity and inhibitor efficacy.
作用機序
Srctide exerts its effects by serving as a substrate for protein kinases, particularly Src kinase. The mechanism involves the recognition and binding of the peptide by the kinase, followed by the transfer of a phosphate group to the tyrosine residue. This phosphorylation event can modulate the activity of the kinase and downstream signaling pathways .
類似化合物との比較
Similar Compounds
Abltide: A substrate for Abl kinase.
Btk peptide: A substrate for Bruton’s tyrosine kinase.
FAKtide: A substrate for focal adhesion kinase.
Uniqueness
Srctide is unique in its broad specificity as a substrate for multiple kinases, including Src, Blk, BTK, cKit, EPHA1, EPHB2, EPHB3, ERBB4, FAK, Flt3, IGF-1R, ITK, Lck, MET, MUSK, Ret, TIE2, TrkB, VEGF-R1, and VEGF-R2 . This makes it a versatile tool for studying various kinase-mediated signaling pathways.
特性
分子式 |
C81H119N19O20 |
|---|---|
分子量 |
1678.9 g/mol |
IUPAC名 |
(4S)-4-[(2-aminoacetyl)amino]-5-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-carboxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C81H119N19O20/c1-46(2)39-59(96-79(118)65-25-16-37-99(65)80(119)58(31-33-68(106)107)93-73(112)57(30-32-67(104)105)89-66(103)43-85)74(113)94-60(40-49-26-28-51(102)29-27-49)75(114)95-61(42-50-44-87-53-20-8-7-19-52(50)53)76(115)98-63(45-101)77(116)97-62(41-48-17-5-4-6-18-48)81(120)100-38-15-24-64(100)78(117)88-47(3)70(109)91-55(22-10-13-35-83)72(111)92-56(23-11-14-36-84)71(110)90-54(69(86)108)21-9-12-34-82/h4-8,17-20,26-29,44,46-47,54-65,87,101-102H,9-16,21-25,30-43,45,82-85H2,1-3H3,(H2,86,108)(H,88,117)(H,89,103)(H,90,110)(H,91,109)(H,92,111)(H,93,112)(H,94,113)(H,95,114)(H,96,118)(H,97,116)(H,98,115)(H,104,105)(H,106,107)/t47-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-/m0/s1 |
InChIキー |
FJKRXUAEIZQMSN-XCUMLKMOSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CN |
正規SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CO)C(=O)NC(CC4=CC=CC=C4)C(=O)N5CCCC5C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)C6CCCN6C(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


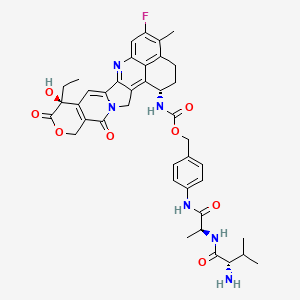

methyl phosphate](/img/structure/B12384704.png)
